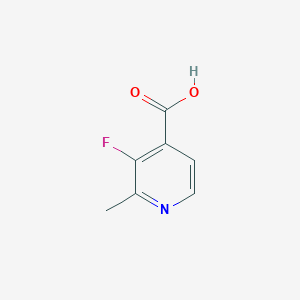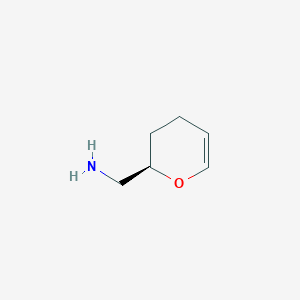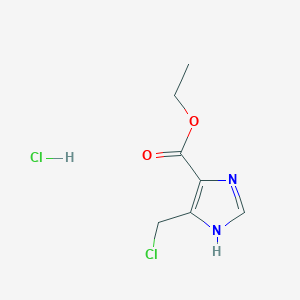
Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride typically involves the chloromethylation of an imidazole derivative followed by esterification. One common method includes the reaction of 5-(chloromethyl)-1H-imidazole-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to make the process more environmentally friendly .
化学反应分析
Types of Reactions
Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted imidazole derivatives.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.
Hydrolysis Products: Hydrolysis of the ester yields 5-(chloromethyl)-1H-imidazole-4-carboxylic acid.
科学研究应用
Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Biological Studies: The compound is employed in studies investigating the biological activity of imidazole derivatives, including antimicrobial and anticancer properties.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride
- 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride
- 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride
- 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
Uniqueness
Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride is unique due to its ester functional group, which allows for further chemical modifications and enhances its solubility in organic solvents.
属性
分子式 |
C7H10Cl2N2O2 |
|---|---|
分子量 |
225.07 g/mol |
IUPAC 名称 |
ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O2.ClH/c1-2-12-7(11)6-5(3-8)9-4-10-6;/h4H,2-3H2,1H3,(H,9,10);1H |
InChI 键 |
XBRHHZRWNAEXBP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC=N1)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011786.png)
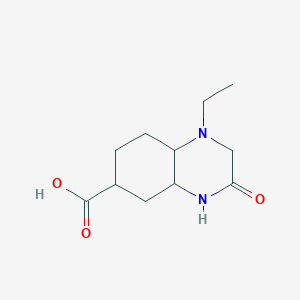
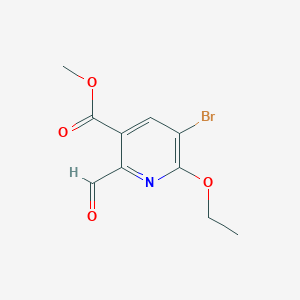
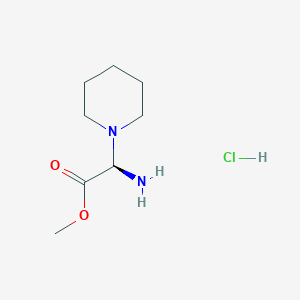
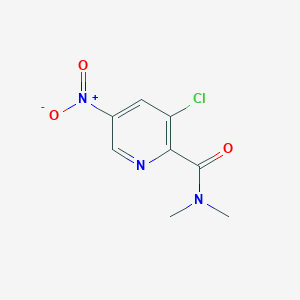
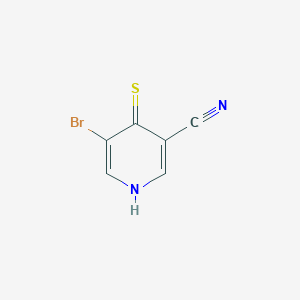
![N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine](/img/structure/B13011817.png)
![4-Vinylbenzo[d][1,3]dioxole](/img/structure/B13011821.png)
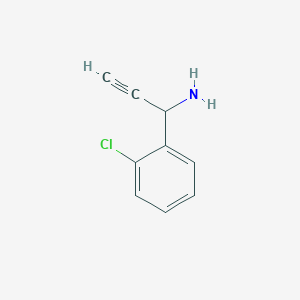

![2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B13011831.png)
